molecular formula C13H15NO3 B047807 2-(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propanoic acid CAS No. 115706-39-3

2-(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propanoic acid

Cat. No. B047807
CAS RN: 115706-39-3
M. Wt: 233.26 g/mol
InChI Key: NXTIVKFWBOWRDP-UHFFFAOYSA-N
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Description

This compound is also known as tert-Butyl (S)-2- (3-aMino-2-oxo-2,3,4,5-tetrahydro-1H-benzo [b]azepin-1-yl)acetate . It is related to a series of benzazepine derivatives that have been reported as orally active nonpeptide arginine vasopressin (AVP) V2 receptor antagonists .


Synthesis Analysis

The synthesis of this compound involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzazepin ring, which is a seven-membered heterocyclic compound containing a nitrogen atom . The introduction of the 7-Cl moiety on the benzazepine and 2-CH3 on the aminobenzoyl moiety enhanced its oral activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The use of methyl arenes as a surrogate of aldehydes and the in situ generation of urea are key steps in the synthesis process .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.24 . It is a powder at room temperature . The IUPAC name is (2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid .

Scientific Research Applications

Chiral Drug Intermediates Synthesis

The compound is utilized in the synthesis of chiral drug intermediates through biocatalysis. This process is crucial for the production of single enantiomers of pharmaceuticals and agrochemicals, which are important for the efficacy and safety of therapeutic agents .

Anti-Cancer Agents

Derivatives of this compound have been designed and synthesized for their antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7. These derivatives show promise as novel anti-cancer agents .

Anti-Inflammatory and Analgesic Activities

Some indole derivatives of the compound exhibit anti-inflammatory and analgesic activities. They have been compared with established drugs like indomethacin and celecoxib, showing potential as alternatives with lower ulcerogenic indexes .

Angiotensin Converting Enzyme (ACE) Inhibitors

The compound serves as an intermediate in the manufacture of ACE inhibitors, specifically for the antihypertensive drug Benazepril. This application is significant in the development of new medications for managing high blood pressure .

Enzymatic Biocatalysis in Chemical Synthesis

The compound is involved in enzymatic biocatalysis, which is a green chemistry approach to synthesizing pharmaceuticals. This method offers advantages such as reduced environmental pollution and high selectivity .

Synthesis of Adamantane Derivatives

It acts as a reactant in the synthesis of adamantane derivatives, which are explored as cannabinoid receptor 2 agonists. This application is relevant in the research of treatments for various conditions, including pain and inflammation .

α-Glucosidase Inhibitors Synthesis

An important intermediate derived from this compound is used in the synthesis of oral α-glucosidase inhibitors. These inhibitors are employed against retroviral infections and to treat carbohydrate metabolism disorders .

Pharmacophore in Antitumor Drugs

By introducing specific functional groups into the structure of this compound, it can act as a pharmacophore in the design of antitumor drugs. This highlights its role in the development of new therapeutic agents with antiproliferative properties .

Mechanism of Action

While the exact mechanism of action of this compound is not clear, it is related to a series of benzazepine derivatives that have been reported as orally active nonpeptide arginine vasopressin (AVP) V2 receptor antagonists .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, H335, which indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(13(16)17)14-11-7-3-2-5-10(11)6-4-8-12(14)15/h2-3,5,7,9H,4,6,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTIVKFWBOWRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propanoic acid

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